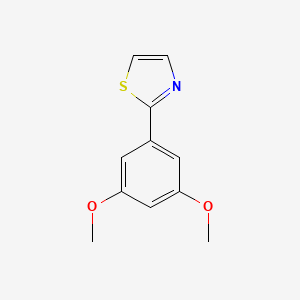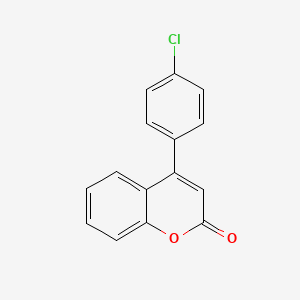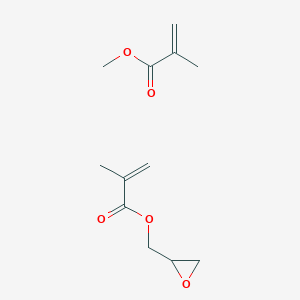
Glycidyl methacrylate methyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl methacrylate methyl methacrylate is a compound that combines the properties of glycidyl methacrylate and methyl methacrylate. Glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group, making it bifunctional . Methyl methacrylate is a monomer used in the production of poly(methyl methacrylate) (PMMA), a clear plastic used in various applications. The combination of these two compounds results in a versatile material with unique properties suitable for various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of glycidyl methacrylate methyl methacrylate involves the polymerization of glycidyl methacrylate and methyl methacrylate. This can be achieved through various polymerization techniques, including free radical polymerization, suspension polymerization, and solution polymerization . The reaction conditions typically involve the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and solvents like dimethyl sulfoxide (DMSO) or toluene. The polymerization process can be carried out at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous solution polymerization and devolatilization extrusion methods . This process allows for the efficient production of copolymers with controlled molecular weights and compositions. The resulting copolymers can be further processed into films, coatings, or other forms depending on the intended application.
Análisis De Reacciones Químicas
Types of Reactions
Glycidyl methacrylate methyl methacrylate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The acrylate group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions with amines, thiols, or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and acids react with the epoxide group under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols, and hydroxy acids
Aplicaciones Científicas De Investigación
Glycidyl methacrylate methyl methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of copolymers with tailored properties.
Biology: Employed in the immobilization of bioactive substances such as enzymes, cells, and proteins.
Medicine: Utilized in drug delivery systems, wound dressings, and antibacterial nanocarriers.
Industry: Applied in the production of dielectric films, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of glycidyl methacrylate methyl methacrylate involves the reactivity of its functional groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers . The acrylate group can participate in free radical polymerization, resulting in the formation of crosslinked networks. These reactions enable the compound to exert its effects by forming stable and functional materials with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
Glycidyl acrylate: Similar to glycidyl methacrylate but with an acrylate group instead of a methacrylate group.
Methyl acrylate: Similar to methyl methacrylate but with an acrylate group instead of a methacrylate group.
Ethylene glycol dimethacrylate: A bifunctional monomer with two methacrylate groups, used for crosslinking
Uniqueness
Glycidyl methacrylate methyl methacrylate is unique due to its combination of an epoxide and a methacrylate group, providing both reactivity and versatility. This bifunctionality allows for the synthesis of a wide range of functionalized polymers with tailored properties, making it suitable for diverse applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
26141-88-8 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-4(2)5(6)7-3/h6H,1,3-4H2,2H3;1H2,2-3H3 |
Clave InChI |
ACXCWUMCBFSPDP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1 |
Números CAS relacionados |
726188-98-3 26141-88-8 108968-04-3 114419-99-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


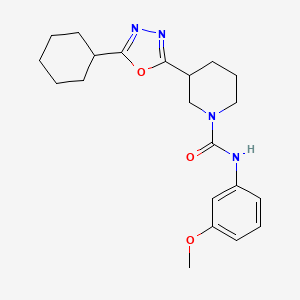
![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)

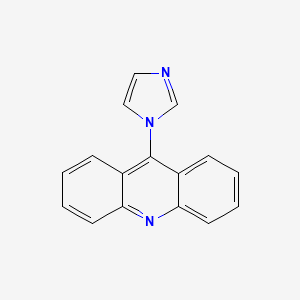
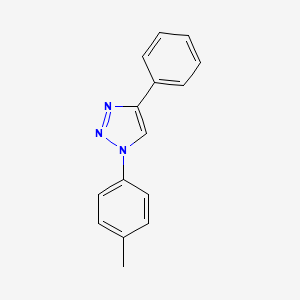
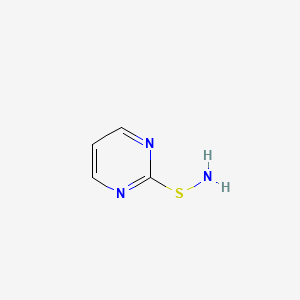
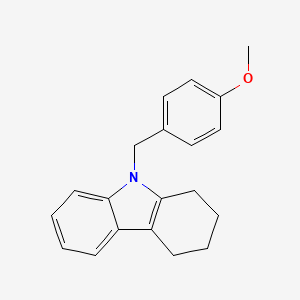
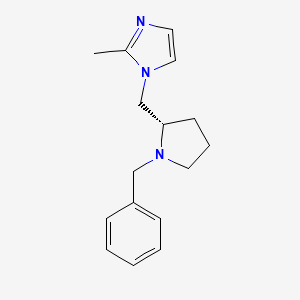
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
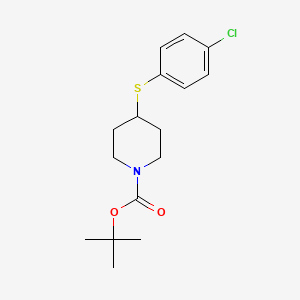
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)
